molecular formula C12H22S3 B14698394 1,1'-Sulfanediyldicyclohexanethiol CAS No. 24265-66-5

1,1'-Sulfanediyldicyclohexanethiol

Cat. No.: B14698394
CAS No.: 24265-66-5
M. Wt: 262.5 g/mol
InChI Key: YHJMBEJEJNZKAP-UHFFFAOYSA-N
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Description

1,1'-Sulfanediyldicyclohexanethiol is a sulfur-containing organic compound featuring two cyclohexanethiol groups linked by a central sulfur atom. Its structure comprises cyclohexane rings substituted with thiol (-SH) groups, which are connected via a sulfide (-S-) bridge. This compound is of interest in organic synthesis and materials science due to the reactivity of thiol groups and the steric effects imposed by the cyclohexane rings.

Properties

CAS No.

24265-66-5

Molecular Formula

C12H22S3

Molecular Weight

262.5 g/mol

IUPAC Name

1-(1-sulfanylcyclohexyl)sulfanylcyclohexane-1-thiol

InChI

InChI=1S/C12H22S3/c13-11(7-3-1-4-8-11)15-12(14)9-5-2-6-10-12/h13-14H,1-10H2

InChI Key

YHJMBEJEJNZKAP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(S)SC2(CCCCC2)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Sulfanediyldicyclohexanethiol can be synthesized through several methods. One common approach involves the reaction of cyclohexanethiol with sulfur dichloride (SCl2) under controlled conditions. The reaction typically proceeds as follows: [ 2 \text{C}6\text{H}{11}\text{SH} + \text{SCl}2 \rightarrow \text{C}{12}\text{H}_{22}\text{S}_3 + 2 \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of 1,1’-Sulfanediyldicyclohexanethiol can be achieved through the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst. This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1’-Sulfanediyldicyclohexanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form cyclohexanethiol.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Cyclohexanethiol.

    Substitution: Various substituted cyclohexanethiol derivatives.

Scientific Research Applications

1,1’-Sulfanediyldicyclohexanethiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Sulfanediyldicyclohexanethiol involves its interaction with various molecular targets. The thiol groups can form disulfide bonds with proteins, affecting their structure and function. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in functional groups, applications, and properties are highlighted.

Structural and Functional Group Comparison

Compound Functional Groups Molecular Formula Key Features
1,1'-Sulfanediyldicyclohexanethiol Thiol (-SH), sulfide (-S-) C₁₂H₂₂S₃ Sulfur bridge enhances crosslinking potential; thiols enable redox reactivity.
1,2-Cyclohexanedicarboxylic acid, diisononyl ester Diester (-COO-) C₂₄H₄₂O₄ High molecular weight ester; used as plasticizer or lubricant .
1,2-Cyclohexanediol (cis/trans) Diol (-OH) C₆H₁₂O₂ Polar, water-soluble; used in polymer synthesis or as lab reagent .
2-Ethyl-1,3-hexanediol Diol (-OH), branched alkyl C₈H₁₈O₂ Low volatility solvent; applications in cosmetics and antifreeze .
1,3-Cyclohexanedione Diketone (-CO-) C₆H₈O₂ Chelating agent; precursor in pharmaceutical synthesis .

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